Computed Lipophilicity (XLogP3) versus Oral Drug Space Benchmark
The compound exhibits a computed XLogP3 of 3.4, which is 0.9 units above the mean for approved oral drugs (~2.5) [1]. This moderate lipophilicity increase may enhance membrane permeation but could compromise aqueous solubility relative to less lipophilic sulfonamide analogs. The topological polar surface area of 111 Ų is also <140 Ų, the typical upper threshold for acceptable oral absorption, indicating favorable permeability potential [1].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Approved oral drugs mean XLogP ~2.5 |
| Quantified Difference | +0.9 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement prioritization, compounds with XLogP3 values close to the oral drug space are more likely to yield favorable ADME profiles in early lead optimization campaigns, reducing attrition downstream.
- [1] PubChem Compound Summary CID 121021428: 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide. National Center for Biotechnology Information (2025). View Source
